

# 4,6-Dichloro-N-methylnicotinamide-d3 molecular structure and weight

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## Compound of Interest

Compound Name: 4,6-Dichloro-N-methylnicotinamide-d3

Cat. No.: B15599109

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## Technical Guide: 4,6-Dichloro-N-methylnicotinamide-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the molecular structure and key physicochemical properties of **4,6-Dichloro-N-methylnicotinamide-d3**, a deuterated isotopologue of 4,6-Dichloro-N-methylnicotinamide. This compound is of interest to researchers in medicinal chemistry and drug metabolism studies, where isotopic labeling is a crucial tool for tracing and quantifying metabolic pathways.

## Quantitative Physicochemical Data

The fundamental molecular properties of **4,6-Dichloro-N-methylnicotinamide-d3** are summarized in the table below. This data is essential for accurate experimental design, including dosage calculations and analytical method development.

Property	Value	Citations
Molecular Formula	C <sub>7</sub> H <sub>3</sub> D <sub>3</sub> Cl <sub>2</sub> N <sub>2</sub> O	[1][2][3]
Molecular Weight	208.06 g/mol	[1][2][3][4]
CAS Number	1609531-34-1	[1][2][3]
Synonyms	4,6-dichloro-N-(methyl-d <sub>3</sub> )nicotinamide	[3]
Isotopic Purity	Typically >95% for Deuterium	[5]

## Molecular Structure

The molecular structure of **4,6-Dichloro-N-methylnicotinamide-d<sub>3</sub>** consists of a pyridine ring substituted with two chlorine atoms at the 4 and 6 positions. A deuterated N-methylcarboxamide group is attached at the 3 position. The presence of deuterium atoms on the methyl group provides a distinct mass signature for mass spectrometry-based analyses.

Caption: Molecular structure of **4,6-Dichloro-N-methylnicotinamide-d<sub>3</sub>**.

## Experimental Protocols

Detailed experimental protocols for the synthesis of **4,6-Dichloro-N-methylnicotinamide-d<sub>3</sub>** are not readily available in the public domain. However, for researchers intending to use this compound in preclinical studies, particularly for in vivo administration, general formulation strategies for compounds with low water solubility may be applicable.

## General Formulation for In Vivo Studies

For compounds with low aqueous solubility (< 1 mg/mL), the following formulations can be considered as a starting point for developing suitable delivery vehicles. It is imperative to test the stability and solubility of **4,6-Dichloro-N-methylnicotinamide-d<sub>3</sub>** in a small amount of the chosen vehicle before preparing a larger batch.

Oral Formulation Example (Suspension):

- Prepare a 0.5% Carboxymethylcellulose (CMC) Sodium Salt Solution: Dissolve 0.5 g of CMC-Na in 100 mL of deionized water to obtain a clear solution.
- Prepare the Suspension: Add the required amount of **4,6-Dichloro-N-methylnicotinamide-d3** to the 0.5% CMC-Na solution to achieve the desired final concentration. For example, to prepare 100 mL of a 2.5 mg/mL suspension, add 250 mg of the compound to 100 mL of the 0.5% CMC-Na solution.
- Homogenize: Stir or vortex the mixture thoroughly to ensure a uniform suspension before administration.

#### Injectable Formulation Example (Co-solvent System):

- Prepare a DMSO Stock Solution: Dissolve the compound in 100% DMSO to create a concentrated stock solution (e.g., 25 mg/mL).
- Prepare the Final Formulation: A common co-solvent system is a mixture of DMSO, PEG300, Tween 80, and saline. A typical ratio is 10:40:5:45 (v/v/v/v). For example, to prepare 1 mL of a 2.5 mg/mL working solution, take 100  $\mu$ L of the 25 mg/mL DMSO stock solution and add 400  $\mu$ L of PEG300. Mix until clear. Then, add 50  $\mu$ L of Tween 80 and mix. Finally, add 450  $\mu$ L of saline and mix to obtain a clear solution or a fine suspension.<sup>[1]</sup>

Note: The user must validate these formulations for their specific experimental needs. The provided examples are general guidelines and may require optimization.

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## References

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